molecular formula C12H10BrN B8667684 2-(Bromomethyl)-6-phenylpyridine

2-(Bromomethyl)-6-phenylpyridine

Cat. No.: B8667684
M. Wt: 248.12 g/mol
InChI Key: UKNNMIJHBRRZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-6-phenylpyridine is a brominated aromatic heterocyclic compound featuring a pyridine core substituted with a bromomethyl group at position 2 and a phenyl group at position 5. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the pyridine ring and the leaving group capability of the bromomethyl substituent.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(bromomethyl)-6-phenylpyridine

InChI

InChI=1S/C12H10BrN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

UKNNMIJHBRRZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Bromomethyl vs. Bromo: The bromomethyl group in this compound enhances its reactivity in alkylation or nucleophilic substitution compared to monobrominated analogs like 2-bromo-6-phenylpyridine. For example, the bromomethyl group can act as a leaving group or participate in cross-coupling reactions, similar to 2-Bromo-6-(bromomethyl)pyridine .
  • Aldehyde vs. Ester : 6-Bromo-2-formylpyridine (aldehyde substituent) is more reactive toward nucleophilic additions (e.g., forming imines or hydrazones) compared to the ester-containing Methyl 6-bromopyridine-2-carboxylate, which is typically hydrolyzed to carboxylic acids .
  • Trifluoromethyl vs. Phenyl : The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, increasing stability against oxidation but reducing nucleophilic substitution rates compared to the phenyl-substituted analog .

Q & A

Q. What mechanistic insights have been gained into the nickel-catalyzed coupling reactions involving this compound?

  • Methodological Answer : In situ XAFS studies reveal Ni(0) undergoes oxidative addition to the C-Br bond, forming a Ni(II) intermediate. The rate-determining step is transmetallation with the aryl Grignard reagent. Ligands with strong σ-donor properties (e.g., PPh3_3) accelerate this step by stabilizing Ni(II) .

Q. How does the compound’s stability under acidic or basic conditions impact its handling in synthetic workflows?

  • Methodological Answer : The bromomethyl group is susceptible to hydrolysis under basic conditions (pH > 10), forming 2-(hydroxymethyl)-6-phenylpyridine. Storage at −20°C in anhydrous DCM or THF prevents degradation. Thermal stability tests (TGA) show decomposition onset at 180°C .

Q. Can computational modeling predict optimal reaction conditions for derivatizing this compound?

  • Methodological Answer : DFT simulations (B3LYP/6-31G*) model transition states for nucleophilic substitutions. Solvent effects (PCM model) predict DMF accelerates reactions 1.5× vs. THF. Machine learning models (e.g., Random Forest) trained on historical data optimize catalyst/ligand combinations .

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